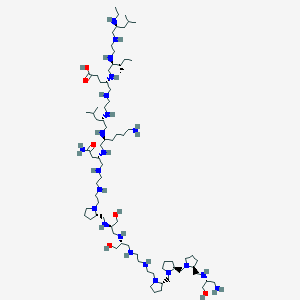
4-(2,4-dichlorobenzoyl)-N'-phenyl-1H-pyrrole-2-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-(2,4-dichlorobenzoyl)-N’-phenyl-1H-pyrrole-2-carbohydrazide” is a complex organic molecule. It contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom. The molecule also includes a 2,4-dichlorobenzoyl group and a phenyl group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through condensation reactions or through the use of catalysts .Aplicaciones Científicas De Investigación
Environmental and Toxicological Studies
One area of research involves the environmental and toxicological studies of herbicides, specifically 2,4-dichlorophenoxyacetic acid (2,4-D), a compound related by its dichlorobenzoyl component. These studies focus on the ecological impact, toxicology, and mechanisms of action of such compounds in agricultural settings. The aim is to understand their behavior in the environment and their potential toxic effects on non-target species, including aquatic organisms and possibly humans (Islam et al., 2017). Additionally, research on the biodegradation aspects of herbicides based on 2,4-D explores the role of microorganisms in breaking down these compounds, highlighting the importance of developing environmentally friendly pest control methods (Magnoli et al., 2020).
Medicinal Chemistry and Drug Discovery
In medicinal chemistry, pyrrole-based compounds, including those with functionalities similar to 4-(2,4-dichlorobenzoyl)-N'-phenyl-1H-pyrrole-2-carbohydrazide, have been investigated for their therapeutic potential. Such research includes the development of novel molecules for treating various ailments. For example, derivatives of cinnamic acid, which share structural similarities with the specified compound, have been studied for their anticancer properties. These studies aim to synthesize and evaluate the biological activity of cinnamic acid derivatives, exploring their potential as traditional and synthetic antitumor agents (De et al., 2011).
Supramolecular Chemistry
Another fascinating area of application is in the field of supramolecular chemistry, where calixpyrrole derivatives have been utilized in the construction of supramolecular capsules. These structures have potential applications in drug delivery, sensing, and molecular recognition. The research into calix[4]pyrrole and its derivatives underscores the versatility of pyrrole-based compounds in designing complex molecular architectures with specific functions (Ballester, 2011).
Propiedades
IUPAC Name |
4-(2,4-dichlorobenzoyl)-N'-phenyl-1H-pyrrole-2-carbohydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl2N3O2/c19-12-6-7-14(15(20)9-12)17(24)11-8-16(21-10-11)18(25)23-22-13-4-2-1-3-5-13/h1-10,21-22H,(H,23,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBKDQWSMDDBXAW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NNC(=O)C2=CC(=CN2)C(=O)C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl2N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)acrylamide](/img/structure/B2388636.png)



![1-(4-nitrophenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2388644.png)
![4-[(3-Methyl-2-furoyl)amino]benzoic acid](/img/structure/B2388645.png)


![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2388649.png)
